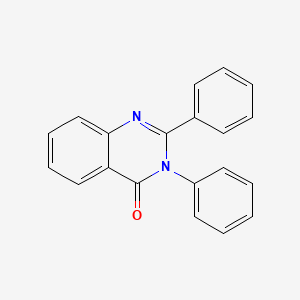

2,3-Diphenyl-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

CAS No. |

22686-82-4 |

|---|---|

Molecular Formula |

C20H14N2O |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

2,3-diphenylquinazolin-4-one |

InChI |

InChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22(20)16-11-5-2-6-12-16/h1-14H |

InChI Key |

RSKPIJGOGQGETI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |

solubility |

43.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diphenyl 4 3h Quinazolinone and Its Analogs

Classical and Established Synthetic Routes to Quinazolinones

Traditional methods for constructing the quinazolinone core often rely on the condensation and cyclization of ortho-substituted benzene (B151609) derivatives. nih.gov These established routes, while foundational, sometimes face limitations such as harsh reaction conditions, extended reaction times, and the use of hazardous reagents. nih.govacs.org

A cornerstone in quinazolinone synthesis is the condensation of anthranilamide (2-aminobenzamide) or its derivatives with aldehydes or ketones. ajol.inforesearchgate.net This reaction is frequently promoted by various acid catalysts. ajol.info The process generally involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the quinazolinone ring system. A variety of catalysts, including boric acid, sodium dihydrogen phosphate, and p-toluenesulfonic acid, have been employed to facilitate this transformation, often under solvent-free conditions or in various solvents like tetrahydrofuran (B95107) (THF). ajol.infoorganic-chemistry.org

For instance, the reaction of anthranilamide with benzaldehyde (B42025) can be catalyzed by boric acid at 120 °C under solvent-free conditions to produce 2-phenyl-2,3-dihydro-4(1H)-quinazolinone. ajol.info Subsequent oxidation is then required to form the aromatic 4(3H)-quinazolinone ring.

Table 1: Catalysts Used in the Condensation of Anthranilamide with Aldehydes

| Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Boric Acid | Solvent-free, 120 °C | 2,3-dihydro-4(1H)-quinazolinones | ajol.info |

| Sodium Dihydrogen Phosphate | Solvent-free | 2,3-dihydro-4(1H)-quinazolinones | ajol.info |

| p-Toluenesulfonic Acid | THF | 4(3H)-quinazolinones | organic-chemistry.org |

| Gallium-Containing MCM-22 | Ethanol, reflux | 2,3-dihydroquinazolin-4(1H)-ones | nih.gov |

| Iodine | Single-pot reaction | 2-substituted 4(3H)-quinazolinones | researchgate.net |

Isatoic anhydride (B1165640) is another key precursor in the synthesis of quinazolinones. researchgate.netresearchgate.net Its reaction with amines leads to the opening of the anhydride ring, forming an intermediate that can then undergo cyclization to the quinazolinone core. nih.govacs.org This method is versatile, allowing for the introduction of various substituents at the N-3 position of the quinazolinone ring by selecting the appropriate primary amine.

Three-component reactions involving isatoic anhydride, an amine, and an aldehyde or orthoester provide a direct route to 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.netrsc.org For example, a mixture of isatoic anhydride, an amine, and an orthoester can be heated to produce the corresponding quinazolinone, often in high yield and without the need for a catalyst. rsc.org Electrochemical methods have also been developed for the direct decarboxylative cyclization of isatoic anhydrides with cyclic amines to form polycyclic fused quinazolinones. nih.gov

Targeted Synthetic Approaches for 2,3-Diphenyl-4(3H)-quinazolinone

The synthesis of the specific compound this compound requires the introduction of phenyl groups at both the 2- and 3-positions of the quinazolinone scaffold. This can be achieved through tailored one-pot or multi-step strategies.

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. For the synthesis of 2,3-disubstituted quinazolinones, including the diphenyl derivative, one-pot, three-component reactions are particularly effective. researchgate.netrsc.org A common approach involves the reaction of isatoic anhydride, aniline (B41778) (to introduce the 3-phenyl group), and benzaldehyde (to introduce the 2-phenyl group). researchgate.net

These reactions can be performed under catalyst- and solvent-free conditions, often with microwave irradiation to accelerate the reaction. rsc.org The use of iodine as a catalyst in a single-pot reaction of isatoic anhydride, an amine, and an aldehyde has also been reported to be effective. researchgate.net

Table 2: One-Pot Synthetic Methods for 2,3-Disubstituted Quinazolin-4(3H)-ones

| Reactants | Conditions | Catalyst | Reference |

|---|---|---|---|

| Isatoic anhydride, amine, orthoester | Microwave irradiation, 140 °C | Catalyst-free | rsc.org |

| Isatoic anhydride, amine, aldehyde | Water, microwave irradiation | Iodine-catalyzed oxidative cyclization | researchgate.net |

| N-(2-aminobenzoyl)benzotriazoles, amines, aldehydes | Catalyst-free | None | researchgate.net |

| Arenediazonium salts, nitriles, bifunctional anilines | 60 °C, air | None | acs.org |

Another multi-step route involves the initial synthesis of 2-amino-N-phenylbenzamide, which is then condensed with benzaldehyde to form the desired this compound.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. The principles of green chemistry, such as the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes, have been increasingly applied to the synthesis of quinazolinones. ajol.infoorganic-chemistry.orgijiset.com

Many of the one-pot syntheses described above align with green chemistry principles by minimizing solvent usage and reducing the number of reaction steps. nih.govajol.info For example, solvent-free reactions, often facilitated by microwave irradiation or the use of recyclable catalysts, represent a greener approach. rsc.orgresearchgate.net The use of water as a solvent, when possible, is also a key aspect of green quinazolinone synthesis. researchgate.net

Furthermore, the development of catalyst-free methods or the use of biodegradable and reusable catalysts, such as lactic acid or deep eutectic solvents, contributes to the greening of these synthetic processes. researchgate.netmjcce.org.mk For instance, a three-component reaction of an aldehyde, ammonium (B1175870) acetate (B1210297), and 2-aminobenzophenone (B122507) in the presence of lactic acid under solvent-less conditions has been reported for the synthesis of 2-aryl-4-phenylquinazolines. mjcce.org.mk These approaches not only reduce the environmental impact but also often lead to simpler work-up procedures and improved reaction efficiency.

Table 3: Green Chemistry Approaches in Quinazolinone Synthesis

| Green Principle | Synthetic Application | Reference |

|---|---|---|

| Solvent-free synthesis | Condensation of anthranilamide with aldehydes using boric acid. | ajol.info |

| Use of green solvents | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ethanol. | nih.gov |

| Microwave-assisted synthesis | One-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. | rsc.orgresearchgate.net |

| Catalyst-free synthesis | One-pot reaction of N-(2-aminobenzoyl)benzotriazoles with amines and aldehydes. | researchgate.net |

| Use of biodegradable catalysts | Lactic acid promoted synthesis of 2-aryl-4-phenylquinazolines. | mjcce.org.mk |

Solvent-Free and Aqueous Media Syntheses

In a move towards greener chemistry, researchers have developed synthetic routes for quinazolinones that minimize or eliminate the use of conventional organic solvents. One such approach involves a one-pot, three-component reaction under solvent-free conditions. For instance, the reaction of isatoic anhydride, a nitrile, and an amine can be efficiently carried out by heating at 120°C to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org This method is also adaptable for the synthesis of 2-substituted quinazolin-4(3H)-ones by substituting the amine with ammonium acetate. rsc.org

Another environmentally benign approach utilizes water as the reaction medium. Graphene oxide nanosheets have been shown to catalyze the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones in an aqueous medium, a process termed "on-water" synthesis. rsc.org This method is notable for its accompaniment by carbocatalysis and selective C-C bond cleavage. rsc.org Polyethylene glycol (PEG-400) has also been employed as a medium for the synthesis of 4(3H)-quinazolinone derivatives under solvent-free conditions, further demonstrating the versatility of green chemistry approaches. umich.edu

Table 1: Comparison of Solvent-Free and Aqueous Media Syntheses

| Method | Key Features | Reactants | Conditions | Reference |

|---|---|---|---|---|

| Solvent-Free (Heating) | One-pot, three-component reaction, excellent yields | Isatoic anhydride, nitrile, amine/ammonium acetate | 120°C | rsc.org |

| Aqueous Media (Graphene Oxide) | "On-water" synthesis, carbocatalysis, selective C-C bond cleavage | Varies | Aqueous medium | rsc.org |

| Solvent-Free (PEG-400) | Green chemistry approach | Varies | PEG-400 medium | umich.edu |

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods offers significant advantages in terms of cost, simplicity, and reduced environmental impact. Researchers have successfully synthesized quinoxaline (B1680401) derivatives, a related class of heterocycles, under catalyst- and solvent-free conditions using microwave irradiation. ijiset.com Similarly, a straightforward and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been reported that proceeds without a catalyst. researchgate.net

One notable catalyst-free approach involves a three-component reaction of isatoic anhydride, an amine, and an orthoester, which yields 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org This reaction can be performed under either classical heating or microwave irradiation, offering flexibility in experimental setup. rsc.org The absence of a catalyst simplifies the purification process and reduces the potential for metal contamination in the final product.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comnih.gov This technique has been successfully applied to the synthesis of a wide range of quinazolinone derivatives.

For instance, a one-pot, two-step reaction combining anthranilic acids, carboxylic acids, and amines under microwave irradiation provides efficient access to 2,3-disubstituted 3H-quinazolin-4-ones. researchgate.net This method offers a broad chemical scope and is a significant improvement over traditional, lengthy synthetic routes. researchgate.net Another example is the microwave-assisted synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from substituted methyl anthranilate and various iso(thio)cyanates in a DMSO/H2O mixture, which proceeds without the need for a catalyst or base. nih.gov

The Niementowski quinazoline (B50416) synthesis, a classical method involving the reaction of anthranilic acids with amides, has also been significantly improved by the use of microwave irradiation, reducing reaction times and increasing yields. frontiersin.org Furthermore, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester can be expedited using microwave irradiation at 140°C for 20-30 minutes. rsc.org

Table 2: Examples of Microwave-Assisted Quinazolinone Synthesis

| Product | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 2,3-Disubstituted 3H-quinazolin-4-ones | Anthranilic acids, carboxylic acids, amines | Microwave irradiation | One-pot, two-step, broad scope | researchgate.net |

| 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines | Substituted methyl anthranilate, iso(thio)cyanates | Microwave irradiation, DMSO/H2O | Catalyst-free, base-free | nih.gov |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Isatoic anhydride, amine, orthoester | Microwave irradiation, 140°C, 20-30 min | Rapid, high yield | rsc.org |

Ultrasound-Promoted Reactions

Ultrasound irradiation has been recognized as an effective and environmentally friendly method for promoting organic reactions. nih.gov The application of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. ijiset.com

In the context of quinazolinone synthesis, ultrasound has been utilized to promote the Niementowski-like reaction of 2-aminobenzonitrile (B23959) and acyl chlorides in the presence of Yb(OTf)3 as a catalyst. arkat-usa.org This method, performed under solvent-free conditions, yielded 4(3H)-quinazolines in good to excellent yields, with the ultrasound-assisted approach proving more effective than microwave irradiation in terms of yield. arkat-usa.org

Furthermore, the synthesis of benzoheterocycle derivatives, including quinoxalines, has been successfully catalyzed by nanocrystalline copper(II) oxide under ultrasound irradiation, highlighting the potential of this technique for greener synthesis. ijiset.com The efficiency of ultrasound-promoted reactions is attributed to the phenomenon of cavitation. ijiset.com

Oxidative Coupling Reactions (e.g., H2O2-Mediated)

Oxidative coupling reactions represent a powerful strategy for the construction of heterocyclic compounds. The use of hydrogen peroxide (H2O2) as a green and atom-efficient oxidant has gained significant attention.

An efficient and sustainable method for the synthesis of quinazolin-4(3H)-one has been developed using 2-aminobenzamide (B116534) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H2O2 as the oxidant. acs.orgnih.gov This reaction proceeds through a radical mechanism and has been successfully applied to the synthesis of various derivatives in moderate to good yields. acs.orgnih.gov The reaction conditions are typically heating at elevated temperatures (e.g., 150°C). acs.org

Furthermore, a metal-free, one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate mediated by H2O2 has been developed for the synthesis of 2,4-substituted quinazolines. scispace.comresearchgate.net This transformation proceeds under mild conditions and offers a broad substrate scope. scispace.comresearchgate.net Another approach involves the I2/DMSO-mediated intramolecular oxidative cross-coupling of 2-(benzylamino)benzamides to form 2-arylquinazolin-4(3H)-ones. researchgate.net

Table 3: H2O2-Mediated Synthesis of Quinazolinones

| Product | Reactants | Oxidant System | Key Features | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | 2-Aminobenzamide, DMSO | H2O2 | Sustainable, radical mechanism | acs.orgnih.gov |

| 2,4-Substituted quinazolines | 2-Aminoaryl ketones, aldehydes, ammonium acetate | H2O2 | Metal-free, one-pot, three-component | scispace.comresearchgate.net |

| 2-Arylquinazolin-4(3H)-ones | 2-(Benzylamino)benzamides | I2/DMSO | Intramolecular oxidative cross-coupling | researchgate.net |

Advanced Catalytic Systems in this compound Formation

The development of advanced catalytic systems has revolutionized the synthesis of quinazolinones, enabling more efficient and selective transformations. Transition metals, in particular, have played a pivotal role in the construction of this important heterocyclic scaffold.

Transition Metal Catalysis (e.g., Palladium, Copper)

Palladium Catalysis: Palladium catalysts are highly versatile and have been extensively used in the synthesis of quinazolinones. One notable application is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which efficiently constructs quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. organic-chemistry.org Another approach involves a palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a hydrogen transfer mechanism. nih.gov This cascade reaction includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all occurring without the need for external reducing or oxidizing agents. nih.gov Furthermore, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for quinazolinone synthesis. A solvent-free, copper-catalyzed three-component reaction of isatoic anhydride, an aryl nitrile, and ammonium acetate has been developed for the synthesis of 2-substituted quinazolin-4(3H)-ones. researchgate.net Copper(I) iodide (CuI) is an effective catalyst for this transformation. researchgate.net Another copper-catalyzed method involves the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles. organic-chemistry.org Additionally, copper-catalyzed multicomponent reactions have been utilized for the selective synthesis of 2-(1,2,3-triazoyl) quinazolinones. mdpi.com Copper-catalyzed cascade cyclization/hydrodehalogenation provides a unified route to quinazolines from readily available starting materials. rsc.org

Table 4: Transition Metal-Catalyzed Synthesis of Quinazolinones

| Catalyst | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Three-component reaction | 2-Aminobenzamides, aryl halides, tert-butyl isocyanide | Isocyanide insertion/cyclization | organic-chemistry.org |

| Palladium | One-pot cascade | o-Nitrobenzamides, alcohols | Hydrogen transfer mechanism | nih.gov |

| Copper (CuI) | Three-component reaction | Isatoic anhydride, aryl nitrile, ammonium acetate | Solvent-free | researchgate.net |

| Copper | Nucleophilic addition/SNAr | 2-Halobenzamides, nitriles | Convenient synthesis | organic-chemistry.org |

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free and often environmentally benign alternative for the synthesis of quinazolinones. Acid catalysis is a prominent strategy within this approach, where Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) are commonly employed to facilitate the cyclization and dehydration steps.

A notable one-pot method involves the cyclization of 2-aminobenzamides and various aldehydes catalyzed by p-TSA, followed by an oxidative dehydrogenation step using an oxidant like phenyliodine diacetate (PIDA). organic-chemistry.orgnih.gov This process efficiently yields 4(3H)-quinazolinones under mild conditions. organic-chemistry.orgnih.gov The reaction is versatile, accommodating a range of substituents on both the anthranilamide and aldehyde, allowing for the synthesis of various 2,3-disubstituted analogs. nih.gov For instance, the reaction of N-phenylanthranilamide with benzaldehyde, catalyzed by p-TSA in tetrahydrofuran (THF) followed by oxidation, would be a direct route to this compound. The general applicability of this method is highlighted by the successful synthesis of derivatives with N-alkyl, N-phenyl, and free NH groups in moderate to excellent yields. nih.gov

Table 1: p-TSA-Catalyzed Synthesis of 4(3H)-Quinazolinone Analogs

| 2-Aminobenzamide Derivative | Aldehyde | Catalyst/Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-N-phenylbenzamide | Benzaldehyde | p-TSA / PIDA | THF | 88 | nih.gov |

| 2-Amino-N-methylbenzamide | Benzaldehyde | p-TSA / PIDA | THF | 86 | nih.gov |

| 2-Aminobenzamide | 4-Chlorobenzaldehyde | p-TSA / PIDA | THF | 89 | nih.gov |

| 2-Amino-N-benzylbenzamide | 4-Methoxybenzaldehyde | p-TSA / PIDA | THF | 85 | nih.gov |

Similarly, trifluoroacetic acid (TFA) has been used to promote the metal-free synthesis of 2-aryl/alkyl-quinazolin-4(3H)-ones from anthranilamides and ketoalkynes. researchgate.net This method proceeds under oxidant-free conditions and demonstrates good tolerance for various functional groups. researchgate.net

Heterogeneous Catalysis (e.g., SBA-15@ELA)

Heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and recycling, which are crucial for sustainable chemical manufacturing. A novel and efficient heterogeneous catalyst for quinazolinone synthesis is based on Santa Barbara Amorphous (SBA-15) mesoporous silica (B1680970) functionalized with ellagic acid (SBA-15@ELA). rsc.orgresearchgate.net This nanocatalyst provides a high surface area and demonstrated excellent catalytic activity in the one-pot, three-component synthesis of 4-oxo-quinazoline derivatives, achieving high yields for numerous products. researchgate.netnih.gov

The catalyst is prepared by first modifying SBA-15 with (3-aminopropyl)trimethoxysilane (APTES) to introduce amino groups, which are then reacted with ellagic acid (ELA) to form a stable amide linkage. rsc.orgrsc.org The resulting SBA-15@ELA nanocomposite has high thermal stability and can be easily recovered by simple filtration and reused for at least six consecutive runs without a significant drop in its catalytic activity. rsc.orgresearchgate.net The synthesis of quinazolinone derivatives is typically performed by reacting an anthranilamide, an aldehyde, and an amine in the presence of the SBA-15@ELA catalyst under solvent-free conditions at an elevated temperature. rsc.orgrsc.org This method has been used to produce a wide array of quinazolinone derivatives in yields ranging from 78% to 96%. researchgate.netnih.gov

Table 2: SBA-15@ELA-Catalyzed One-Pot Synthesis of 4-Oxo-Quinazolinone Analogs

| Amine | Aldehyde | Other Reactant | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | 4-Chlorobenzaldehyde | 2-Aminobenzamide | 100 °C, Solvent-free | 96 | rsc.org |

| Benzylamine | Benzaldehyde | 2-Aminobenzamide | 100 °C, Solvent-free | 94 | rsc.org |

| Aniline | 4-Hydroxybenzaldehyde | 2-Aminobenzamide | 100 °C, Solvent-free | 92 | rsc.org |

| 4-Methylaniline | Benzaldehyde | 2-Aminobenzamide | 100 °C, Solvent-free | 95 | rsc.org |

Flow Chemistry Applications in this compound Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. nih.gov The high surface-area-to-volume ratio in microreactors or tube reactors allows for excellent heat and mass transfer, which can lead to faster reaction times, higher yields, and improved product purity. nih.gov

While a dedicated flow synthesis for this compound is not extensively documented, the principles have been applied to the synthesis of related quinazoline structures. For example, a mild and efficient protocol for synthesizing acylated and alkylated quinazoline derivatives via the reaction of epoxides with 2-aminobenzamide has been successfully adapted to a continuous flow system. organic-chemistry.org This adaptation resulted in significantly faster reaction times and higher yields compared to the batch equivalent. organic-chemistry.org

The advantages of flow chemistry are particularly relevant for reactions that are exothermic or involve hazardous or unstable intermediates, as these are generated and consumed in small volumes within the reactor, minimizing risks. nih.gov The organocatalytic and heterogeneous catalytic methods described previously are strong candidates for adaptation to a continuous flow process. A packed-bed reactor containing a heterogeneous catalyst like SBA-15@ELA could be implemented, through which streams of the dissolved reactants (e.g., N-phenylanthranilamide and benzaldehyde) would be continuously passed to produce this compound in a highly efficient and automated manner.

Derivatization and Structural Modification Strategies for 2,3 Diphenyl 4 3h Quinazolinone Analogs

Functionalization at the Quinazolinone Nitrogen Atoms (N-alkylation, N-acylation)

The nitrogen atoms within the quinazolinone ring system, particularly the N-3 position, are amenable to functionalization, which can significantly influence the molecule's properties.

N-alkylation introduces alkyl groups to the nitrogen atoms. While the N-3 position of 2,3-diphenyl-4(3H)-quinazolinone is already substituted with a phenyl group, related quinazolinone scaffolds demonstrate the principles of N-alkylation. For instance, N-alkylation of 2-substituted-4(3H)-quinazolinones is a common strategy to introduce diverse substituents. dndi.org This can be achieved using various alkylating agents such as alkyl halides in the presence of a base. A modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones has been developed, highlighting the importance of regioselective N-alkylation in creating libraries of structurally diverse compounds. dndi.org

N-acylation involves the introduction of an acyl group to a nitrogen atom. In the context of the broader quinazolinone class, acylation reactions are well-documented. For example, the reaction of hydrazide derivatives of quinazolinones with various acyl chlorides leads to the formation of N-acylated products. nih.gov This strategy allows for the introduction of a wide range of functional groups, thereby expanding the chemical space of the resulting analogs.

Substitution Reactions on Phenyl Rings at C-2 and C-3

The phenyl rings at the C-2 and C-3 positions of this compound are prime sites for modification through various aromatic substitution reactions. These modifications can fine-tune the electronic and steric properties of the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. lkouniv.ac.inlibretexts.org In the context of the phenyl rings of this compound, various electrophiles can be introduced. The directing effects of the substituents on the phenyl rings will govern the position of substitution (ortho, meta, or para). Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. lkouniv.ac.in The acylium ion generated during acylation is a key intermediate. lkouniv.ac.in

The electron-donating or electron-withdrawing nature of the quinazolinone core will influence the reactivity of the phenyl rings towards electrophilic attack. lkouniv.ac.in

Nucleophilic aromatic substitution (SNA) is typically observed on aryl halides that possess strong electron-withdrawing groups at the ortho and/or para positions. libretexts.org If the phenyl rings at C-2 or C-3 of this compound were to be pre-functionalized with such groups (e.g., nitro groups) and a leaving group (e.g., a halogen), they would become susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. If the phenyl rings at C-2 or C-3 are halogenated, they can participate in various cross-coupling reactions.

The Sonogashira coupling is a prime example, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org The introduction of an alkynyl group can significantly alter the electronic and structural properties of the molecule, often leading to compounds with interesting photophysical or biological activities. nih.gov For instance, the Sonogashira coupling has been successfully employed on halogenated quinazoline (B50416) derivatives to synthesize novel alkynylated products. nih.govresearchgate.net

Table 1: Examples of Sonogashira Coupling Reactions on Halogenated Quinazoline Scaffolds

| Starting Material | Alkyne | Catalyst System | Product | Reference |

| 2-Aryl-6,8-dibromo-4-chloroquinazolines | Phenylacetylene | Pd(PPh3)4, CuI, Cs2CO3 | 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines | nih.gov |

| 2-Amino-5-iodobenzamide | Terminal acetylenes | 10% Pd/C, PPh3, CuI, NEt3 | 5-Alkynyl-2-aminobenzamides | researchgate.net |

| 6,7-Disubstituted-4-chloroquinazoline | Terminal alkynes | Pd(PPh3)4 or PdCl2(PPh3)2, CuI, NEt3 | 4-Alkynylquinazolines | researchgate.net |

Modification of the Quinazolinone Core at Specific Positions (e.g., C-4, C-6, C-8)

Direct modification of the quinazolinone core itself provides another avenue for structural diversification. Positions such as C-4, C-6, and C-8 are common targets for functionalization.

Modifications at the C-4 position often involve the conversion of the carbonyl group. For example, treatment with a chlorinating agent like phosphorus oxychloride can convert the 4(3H)-one to a 4-chloroquinazoline. This chloro-derivative is then a versatile intermediate for further substitutions, particularly through cross-coupling reactions. nih.gov

The benzene (B151609) ring portion of the quinazolinone core can also be functionalized. For instance, nitration of 4(3H)-quinazolinones typically occurs at the C-6 position. nih.gov If the C-7 position bears an ortho-directing substituent, nitration can also yield an 8-nitro product. nih.gov Halogenation at these positions also provides handles for subsequent cross-coupling reactions, as demonstrated by the use of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones in further synthetic transformations. nih.gov

Table 2: Examples of Quinazolinone Core Modifications

| Position | Reaction Type | Reagents/Conditions | Resulting Functionality | Reference |

| C-4 | Chlorination | POCl3 | Chloro | nih.gov |

| C-6 | Nitration | HNO3/H2SO4 | Nitro | nih.gov |

| C-8 | Nitration | HNO3/H2SO4 (with 7-directing group) | Nitro | nih.gov |

| C-6, C-8 | Bromination | Bromine/Acetic Acid | Bromo | nih.gov |

While less common for the this compound scaffold itself, ring expansion and contraction reactions are known for related heterocyclic systems and represent a potential, albeit more complex, strategy for modification. wikipedia.org Ring expansion could potentially transform the six-membered pyrimidinone ring into a seven-membered ring, while ring contraction could lead to five-membered ring systems. For instance, the ring contraction of 3-hydroxy-2,4(1H,3H)-quinolinediones has been reported to yield 2-hydroxyindoxyls. nih.gov Such transformations would dramatically alter the core structure and are often driven by rearrangements like the Wolff rearrangement in the Arndt-Eistert reaction for ring contraction or pinacol-type rearrangements for both expansion and contraction. wikipedia.org These strategies, while synthetically challenging, offer pathways to novel heterocyclic frameworks.

Introduction of Heteroatoms into the Core

The modification of the fundamental quinazolinone scaffold by incorporating additional heteroatoms is a key strategy for creating structurally novel analogs. One prominent example is the synthesis of triazoloquinazolines, where a triazole ring is fused to the quinazoline core, thereby introducing additional nitrogen atoms.

A general synthetic route to achieve this begins with quinazoline-2,4(1H, 3H)-dione, which is prepared from the corresponding anthranilic acid. ekb.eg This dione (B5365651) is then treated with phosphorus oxychloride in the presence of a base like diisopropylethylamine (DIPEA) to yield 2,4-dichloroquinazoline. ekb.eg Selective reaction of this intermediate with hydrazine (B178648) hydrate, typically at reduced temperatures, replaces one chlorine atom to form (2-chloroquinazolin-4-yl)hydrazine. ekb.eg The final cyclization step is accomplished by heating this hydrazine derivative with a reagent such as acetic anhydride (B1165640), which leads to the formation of a fused triazole ring, yielding compounds like 3-methyl nih.govnih.govnih.govtriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg This multi-step process effectively integrates a new heterocyclic system into the original quinazolinone framework.

Table 1: Synthetic Pathway for Triazoloquinazoline Derivatives

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Quinazoline-2,4(1H, 3H)-dione | Phosphorus oxychloride, DIPEA | 2,4-Dichloroquinazoline |

| 2 | 2,4-Dichloroquinazoline | Hydrazine hydrate | (2-Chloroquinazolin-4-yl)hydrazine |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial for producing specific, chirally pure quinazolinone derivatives. An efficient and highly stereoselective three-step synthesis has been developed to produce chiral 2,3-disubstituted 3H-quinazoline-4-one derivatives from commercially available starting materials. nih.gov

This method demonstrates significant efficacy, particularly for the synthesis of sterically hindered substrates. nih.gov The key transformation involves the Mumm reaction between an imidoyl chloride and an α-amino acid. This is followed by a reductive cyclization step that establishes the chiral quinazolinone structure. nih.gov Research has shown this approach to be highly effective, yielding enantiomerically pure products with an enantiomeric excess (ee) greater than 93%. nih.gov The high degree of stereocontrol makes this a valuable method for accessing specific enantiomers of complex quinazolinone analogs. nih.gov

Table 2: Overview of Stereoselective Synthesis

| Stage | Description | Key Features |

|---|---|---|

| Step 1 | Mumm reaction | Reaction of imidoyl chloride with an α-amino acid. |

| Step 2 | Reductive Cyclization | Formation of the quinazolinone ring system. |

| Outcome | Chiral Product | High enantiomeric purity (ee > 93%). nih.gov |

Combinatorial Chemistry and Library Synthesis for this compound Analogs

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of quinazolinone analogs for high-throughput screening. These strategies typically rely on robust, multi-step synthetic routes where various building blocks can be systematically introduced.

A common and effective approach starts with anthranilic acid. nih.gov This precursor is first converted into a versatile intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, by refluxing in acetic anhydride or triethyl orthoacetate. nih.gov This benzoxazinone (B8607429) intermediate serves as a scaffold that can be reacted with a diverse library of primary amines (e.g., various aniline (B41778) derivatives) to generate a wide array of 2-methyl-3-substituted-quinazolin-4(3H)-ones. nih.govnih.gov Further diversification is achieved through a subsequent acid- or base-catalyzed condensation reaction between the 2-methyl group of the quinazolinone core and a library of different aldehydes, introducing significant structural variety at the 2-position of the final compounds. nih.gov

An alternative combinatorial route also utilizes anthranilic acid, which is reacted with a selection of isothiocyanates to produce 2-thiocarbonyl 4(1H)-quinazolinone intermediates. nih.gov These can then undergo further modifications. Such synthetic schemes are designed to be high-yielding and tolerant of a wide range of functional groups, making them ideal for generating large libraries of compounds for biological evaluation. organic-chemistry.org

Table 3: Combinatorial Strategies for Quinazolinone Library Synthesis

| Strategy | Core Intermediate | Library of Reagents (Point of Diversity 1) | Library of Reagents (Point of Diversity 2) |

|---|---|---|---|

| Route 1 | 2-methyl-4H-3,1-benzoxazin-4-one | Anilines (for N-3 position) | Aldehydes (for C-2 position side-chain) |

| Route 2 | 2-thiocarbonyl 4(1H)-quinazolinone | Isothiocyanates (for C-2 position) | Further modifying reagents |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloroquinazoline |

| 2-methyl-4H-3,1-benzoxazin-4-one |

| 3-methyl nih.govnih.govnih.govtriazolo[4,3-c]quinazolin-5(6H)-one |

| Acetic anhydride |

| Aniline |

| Anthranilic acid |

| Diisopropylethylamine (DIPEA) |

| Hydrazine hydrate |

| Isothiocyanate |

| Phosphorus oxychloride |

| Quinazoline-2,4(1H, 3H)-dione |

Computational and Theoretical Studies on 2,3 Diphenyl 4 3h Quinazolinone and Its Analogs

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2,3-diphenyl-4(3H)-quinazolinone and its analogs. These methods provide a detailed picture of the molecule's electronic landscape and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics and reactivity of a molecule. aimspress.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests higher reactivity. aimspress.com

For quinazolinone derivatives, the distribution of these orbitals provides insight into their potential as electron donors or acceptors. For instance, in studies of related 2,3-diphenylquinoxaline (B159395) derivatives, the HOMO and LUMO orbitals were analyzed to predict their semiconducting properties. d-nb.info The HOMO is typically spread over the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is localized on electron-deficient areas, marking the sites for nucleophilic attack. This analysis is fundamental in predicting how these molecules will interact with biological targets. aimspress.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; indicates regions of high electron density. aimspress.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; indicates regions of low electron density. aimspress.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. aimspress.com |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. aimspress.comresearchgate.net These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and prone to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions susceptible to nucleophilic attack. researchgate.net Green regions represent neutral potential. researchgate.net

MEP analysis of quinazolinone analogs helps in identifying the key sites for intermolecular interactions, such as hydrogen bonding, which are critical for their biological activity. For example, the carbonyl oxygen of the quinazolinone ring is consistently shown as a region of high negative potential, making it a prime hydrogen bond acceptor.

Quantum chemical calculations provide several descriptors that help in analyzing the reactivity and stability of this compound and its derivatives. Beyond the HOMO-LUMO gap, parameters such as ionization potential, electron affinity, and global hardness and softness are calculated to provide a comprehensive reactivity profile. researchgate.net

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.govnih.govnih.gov This method is extensively used to understand the mechanism of action of potential drug candidates like this compound derivatives.

Docking studies have been successfully employed to characterize the interactions between quinazolinone analogs and various protein targets, including enzymes like kinases and DNA gyrase. nih.govresearchgate.net These simulations reveal the specific types of interactions that stabilize the protein-ligand complex, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the carbonyl oxygen and nitrogen atoms of the quinazolinone core. For example, in docking studies with CDK2 kinase, a quinazolin-4(3H)-one derivative formed a conventional hydrogen bond with the amino acid residue Asp86. nih.gov

Pi-Pi Stacking: Aromatic rings, such as the phenyl groups in this compound, can engage in stacking interactions with aromatic residues like histidine, phenylalanine, and tyrosine in the protein's binding pocket. nih.gov

Hydrophobic Interactions: Alkyl and pi-alkyl interactions with nonpolar amino acid residues like alanine, valine, and leucine (B10760876) contribute significantly to the binding affinity. nih.govnih.gov

Pi-Sulfur Interactions: In some analogs, interactions between a sulfur atom and an aromatic ring can also play a role in binding. mdpi.com

For instance, docking studies of quinazolinone derivatives with the Pseudomonas aeruginosa quorum-sensing receptor PqsR have shown that the quinazoline (B50416) core can form aromatic stacking interactions with LEU208 and ILE236, while the carbonyl group forms a hydrogen bond with THR265. mdpi.com

Molecular docking not only predicts the binding mode but also estimates the binding affinity, often expressed as a docking score or binding energy. nih.govnih.gov These scores help in ranking different compounds and prioritizing them for synthesis and experimental testing. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity.

The predicted binding orientation provides a three-dimensional view of how the ligand fits into the active site of the protein. This information is invaluable for structure-based drug design, allowing medicinal chemists to design new analogs with improved complementarity to the target, thereby enhancing their potency and selectivity. Studies on quinazolinone derivatives targeting multiple tyrosine kinases have used docking to predict whether the compounds act as ATP-competitive or non-competitive inhibitors based on their binding orientation within the kinase domain. nih.gov

| Interaction Type | Key Residues Involved (Examples) | Significance in Binding |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr nih.gov | Provides specificity and directionality to the interaction. |

| Pi-Pi Stacking | His, Phe, Tyr nih.govnih.gov | Stabilizes the complex through aromatic ring interactions. |

| Hydrophobic (Alkyl/Pi-Alkyl) | Ala, Val, Leu, Ile nih.govnih.gov | Contributes to the overall binding affinity by displacing water molecules. |

| Pi-Anion Interaction | Asp nih.gov | An electrostatic interaction between a pi system and an anion. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective of the conformational behavior of this compound analogs and their interactions with biological targets at an atomic level. These simulations are crucial for understanding the flexibility of the molecule and the stability of ligand-target complexes.

Ligand-Target Complex Stability and Solvent Effects

MD simulations have been effectively employed to assess the stability of complexes formed between quinazolinone analogs and their protein targets. A common metric used to evaluate this stability is the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time. In a study of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives, MD simulations revealed that the ligand-E. coli complex stabilized after 40,000 picoseconds, with RMSD values ranging from 2.5 Å to 5 Å, indicating a stable complex. researchgate.net Similarly, for a sulfonamide-substituted 4(3H)-quinazolinone derivative, the RMSD of the ligand remained stable at approximately 2.5 Å during the final 30 nanoseconds of the simulation, confirming a stable binding within the target protein's active site. nih.gov

The root mean square fluctuation (RMSF) is another important parameter derived from MD simulations, which highlights the flexibility of individual amino acid residues in the protein's binding pocket upon ligand binding. Low RMSF values, typically between 0.05 Å and 0.2 Å for a 2,3-disubstituted quinazolin-4(3H)-one derivative, suggest that the residues in the binding site are relatively stable and maintain their interactions with the ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their potency.

2D-QSAR and 3D-QSAR (CoMFA, CoMSIA) Applications

Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been successfully applied to series of quinazolinone derivatives to guide the design of new analogs with enhanced activities.

2D-QSAR studies relate the biological activity of compounds to their 2D structural properties, such as physicochemical descriptors (e.g., hydrophobicity, electronic properties, and steric parameters). For a set of quinazolinone and quinazoline derivatives, 2D-QSAR models were developed to study their trypanocidal activity. nih.gov These models help in identifying the key molecular descriptors that influence the biological response.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity.

Several studies have reported the development of robust 3D-QSAR models for various quinazolinone analogs. For instance, a study on quinazoline-4(3H)-one analogs as EGFR inhibitors yielded CoMFA and CoMSIA models with good internal and external validation statistics. nih.gov The CoMSIA model, which often provides a more comprehensive analysis by including additional descriptor fields, showed that electrostatic, hydrophobic, and hydrogen bond acceptor fields were the primary influencers of the inhibitory activity of MMP-13 inhibitors. rsc.orgnih.gov

The table below summarizes the statistical parameters of some reported 3D-QSAR models for quinazolinone derivatives, demonstrating their predictive power.

| Model | Target | q² | r² | r²_pred | Reference |

| CoMFA | EGFR | 0.570 | 0.855 | 0.657 | nih.gov |

| CoMSIA | EGFR | 0.599 | 0.895 | 0.681 | nih.gov |

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | rsc.orgnih.gov |

| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | rsc.orgnih.gov |

| CoMSIA | T-type calcium channel | 0.642 | 0.874 | 0.884 | nih.gov |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for the test set.

These QSAR models serve as powerful predictive tools and provide valuable insights for the rational design of new this compound analogs with improved therapeutic properties.

De Novo Ligand Design Utilizing the this compound Scaffold

The this compound core is considered a "privileged scaffold" in drug discovery. researchgate.net This designation arises from its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets with high affinity. The inherent drug-like properties and synthetic accessibility of the quinazolinone framework make it an excellent starting point for de novo ligand design. nih.gov

The insights gained from molecular dynamics simulations and QSAR studies are pivotal in guiding the de novo design process. By understanding the conformational preferences, the stability of ligand-target interactions, and the key structural features required for activity, medicinal chemists can rationally design novel analogs. For example, the contour maps generated from CoMFA and CoMSIA studies provide a visual roadmap for modifying the this compound scaffold. These maps highlight regions where bulky or compact substituents, electron-donating or electron-withdrawing groups, and hydrogen bond donors or acceptors are likely to enhance biological activity.

The design of novel quinazolinone derivatives often involves the strategic modification of the phenyl rings at the 2- and 3-positions. For instance, based on the results of QSAR and molecular docking studies, new quinazolinone derivatives have been designed with predicted superior activity. rsc.org This scaffold-based design approach has led to the identification of numerous potent inhibitors for a range of targets, including enzymes and receptors implicated in various diseases. dovepress.com The iterative process of design, synthesis, and biological evaluation, informed by computational studies, continues to yield novel this compound analogs with significant therapeutic potential.

Mechanistic Investigations of Biological Activities for 2,3 Diphenyl 4 3h Quinazolinone Analogs

Enzyme Inhibition Mechanism Studies

Quinazolinone-based compounds have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis. Their mechanisms of action often involve competitive or non-competitive inhibition, leading to the modulation of key signaling pathways.

Kinase Inhibition (e.g., EGFR-TK, other protein kinases)

The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase (TK). nih.gov These inhibitors are crucial in cancer therapy due to their ability to disrupt aberrant cell signaling pathways that drive tumor growth. nih.gov

Recent studies have explored novel 2,3-disubstituted 4(3H)-quinazolinone derivatives for their kinase inhibitory potential. For instance, a series of S-alkylated quinazolin-4(3H)-ones were designed as dual inhibitors of EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2) kinases. rsc.org Molecular docking studies of potent compounds from this series revealed that they can act as ATP-competitive type-I inhibitors against EGFR kinase, interacting with key residues in the ATP-binding site, including the DFG motif. rsc.orgnih.gov Specifically, interactions with residues like Cys773, Met769, and Lys721 have been noted. nih.gov

Furthermore, certain quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against other protein kinases such as cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2). nih.gov The mechanism of inhibition can vary, with some compounds acting as ATP non-competitive type-II inhibitors against CDK2 and HER2, while others exhibit ATP-competitive type-I inhibition against EGFR. nih.gov This dual-targeting capability highlights the versatility of the quinazolinone scaffold in developing multi-targeted kinase inhibitors.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a promising strategy in cancer therapy. nih.govfrontiersin.org Several quinazoline-based compounds have been investigated as HDAC inhibitors.

Novel quinazoline-4-(3H)-one derivatives have been designed and synthesized to function as HDAC6 inhibitors. nih.govnih.gov These compounds typically feature a quinazoline-4-(3H)-one cap group, a linker, and a metal-binding group like benzhydroxamic acid. nih.govnih.gov Some of these analogs have shown potent and selective inhibition of HDAC6, a class IIb HDAC. nih.gov For instance, compound 5b from one study was identified as a potent and selective HDAC6 inhibitor with an IC50 value of 150 nM. nih.gov The selective inhibition of HDAC6 is often confirmed by observing the acetylation of its substrate, α-tubulin, with minimal effect on acetyl-H3, a substrate of class I HDACs. nih.gov

Furthermore, aminotriazoloquinazoline-based compounds have been identified as potent and selective HDAC6 inhibitors, with some exhibiting subnanomolar inhibitory activity. rsc.org Docking studies have helped in understanding the binding modes of these inhibitors within the active site of HDAC6. rsc.org The discovery of these novel scaffolds as HDAC6 inhibitors opens new avenues for the development of more effective and selective anticancer agents. rsc.org

Cyclooxygenase (COX) Inhibition and Docking Studies

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory drugs. Quinazolinone derivatives have shown significant potential as selective COX-2 inhibitors, which is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govbiotech-asia.org

Studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives have identified compounds with potent COX-2 inhibitory activity and high selectivity indices (SI). nih.govresearchgate.netresearchgate.net For example, compounds 4 and 6 from one study exhibited strong COX-2 inhibition with IC50 values of 0.33 µM and 0.40 µM, respectively, and selectivity indices greater than 303.0 and 250.0. nih.govresearchgate.net Molecular docking studies have been instrumental in elucidating the binding mechanism of these inhibitors. nih.govresearchgate.netresearchgate.net These studies revealed that potent COX-2 inhibitors fit well into the active site of COX-2, forming key interactions, while showing insignificant interactions with the COX-1 active site. nih.govresearchgate.netresearchgate.net The presence of a para-sulfonamide or para-sulfonylmethane group on one of the aryl rings is often crucial for optimal COX-2 selectivity and potency. nih.gov

Docking analyses suggest that the carboxylate group of some acidic non-steroidal anti-inflammatory drugs can bind to COX-2 in a manner that does not involve the typical salt bridge with Arg-120. researchgate.net Instead, hydrogen bonding with residues like Tyr-385 and Ser-530 can be critical for inhibition. researchgate.net This alternative binding mode provides a basis for designing novel COX-2 inhibitors with different structural features.

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the folate pathway, essential for DNA synthesis and cell proliferation. nih.govnih.gov Consequently, they are well-established targets for anticancer drugs. nih.govnih.gov Several quinazolinone analogs have been designed and evaluated as inhibitors of these enzymes.

New series of quinazoline analogs have been designed to mimic the structural features of methotrexate, a known DHFR inhibitor. nih.gov Some of these compounds have shown potent DHFR inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov For instance, compounds 28 , 30 , and 31 from a particular study displayed IC50 values of 0.5, 0.4, and 0.4 µM, respectively, against mammalian DHFR. nih.gov

Interestingly, some quinazolinone derivatives have been developed as dual inhibitors of both DHFR and EGFR-TK. nih.gov For example, compound 24 , a 2-mercapto-quinazolin-4-one analog, exhibited potent inhibitory activity against both enzymes, with an IC50 of 13.40 nM for EGFR-TK and 0.30 µM for DHFR. nih.gov Molecular modeling studies indicated that this compound binds to the active site of EGFR-TK in a manner similar to gefitinib. nih.gov Other derivatives have shown potent and selective inhibition of bacterial DHFR, suggesting their potential as antibacterial agents. nih.gov

Receptor Modulation Mechanisms (e.g., GABA-A Receptor PAMs)

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. wikipedia.org Positive allosteric modulators (PAMs) of the GABAA receptor enhance the effect of the endogenous ligand, GABA, leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.orgnih.gov The quinazolinone scaffold has been explored for its potential to modulate GABAA receptors.

While direct mechanistic studies on 2,3-diphenyl-4(3H)-quinazolinone as a GABAA receptor PAM are not extensively detailed in the provided results, the broader class of quinazolinones has been associated with CNS activities that are often mediated by this receptor. For instance, the anticonvulsant properties observed in some quinazolinone derivatives suggest a potential interaction with the GABAA receptor. PAMs work by binding to an allosteric site on the receptor, distinct from the GABA binding site, and increasing the frequency or duration of chloride channel opening upon GABA binding. wikipedia.orgnih.gov This leads to hyperpolarization of the neuron, making it less likely to fire an action potential. wikipedia.org The development of quinazolinone-based compounds as GABAA receptor PAMs could offer novel therapeutic options for neurological disorders such as epilepsy and anxiety.

Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govnih.gov Modulating these interactions with small molecules presents a significant therapeutic opportunity, although it is a challenging endeavor due to the large and often flat nature of PPI interfaces. nih.govbiorxiv.org

The ability of quinazolinone-based scaffolds to modulate PPIs is an emerging area of research. While specific examples directly involving this compound are not prominent in the search results, the general principle of using small molecules to either inhibit or stabilize PPIs is well-established. nih.govcore.ac.uk For instance, small molecules have been developed to inhibit the interaction between p53 and MDM2, a key interaction in cancer. nih.gov Conversely, stabilizers of PPIs, such as those targeting the 14-3-3 protein family, are also being investigated. nih.govcore.ac.uk

Given the structural diversity achievable with the quinazolinone core, it is plausible that analogs could be designed to target specific PPIs. For example, compounds with an indolo[2,3-a]quinolizin-7-one structure have been shown to inhibit the FtsZ-ZipA interaction in bacteria, highlighting the potential of related heterocyclic systems in PPI modulation. nih.gov The development of quinazolinone-based PPI modulators could lead to novel therapeutic strategies for a wide range of diseases, including cancer and infectious diseases. nih.govnih.gov

Nucleic Acid (DNA/RNA) Interaction Studies

The ability of a compound to interact with nucleic acids, DNA and RNA, is a significant indicator of its potential as a therapeutic agent, particularly in anticancer and antimicrobial applications. For quinazolinone derivatives, a primary proposed mechanism of action is the inhibition of topoisomerase enzymes, which are crucial for managing the topological states of DNA during replication, transcription, and repair.

The structural similarity between quinazolinones and fluoroquinolone antibiotics suggests a comparable mode of action, namely the inhibition of Topoisomerase I (DNA gyrase). nih.gov This enzyme is vital for bacterial DNA multiplication, specifically in processes like supercoiling, replication, and the separation of chromosomal DNA. nih.gov By inhibiting this enzyme, quinazolinone analogs can effectively halt bacterial proliferation.

Furthermore, molecular docking studies have been employed to investigate the interaction of quinazolinone derivatives with DNA gyrase. These computational analyses help to visualize and predict the binding modes and affinities of the compounds to the enzyme's active site, reinforcing the hypothesis of DNA gyrase inhibition as a key antimicrobial mechanism. mdpi.com The development of resistance to existing antibiotics often involves mutations in the genes encoding these topoisomerase enzymes, making the discovery of new agents that target these pathways a high priority. nih.gov

Cellular Pathway Modulation

The biological effects of this compound analogs are often a result of their ability to modulate critical cellular signaling pathways. These pathways govern fundamental processes such as cell survival, proliferation, inflammation, and response to oxidative stress.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. jofamericanscience.org Analogs of this compound have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.

One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. For instance, certain 2-sulfanylquinazolin-4(3H)-one derivatives have been found to upregulate the expression of pro-apoptotic genes like Bax, caspase-3, and caspase-9, while simultaneously downregulating the anti-apoptotic gene Bcl-2. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent cell death. mdpi.com

Another identified mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). A novel quinazoline-based analog was found to induce ROS accumulation in human lung cancer cells, leading to the collapse of the redox buffering system. nih.gov This oxidative stress, in turn, triggered the upregulation of p53-inducible p21 and downregulation of Cdc25C, culminating in cell cycle arrest and apoptosis. nih.gov

Furthermore, molecular docking studies have suggested that some quinazoline-sulfonamide hybrids may directly bind to the anti-apoptotic protein Bcl-2, inhibiting its function and promoting apoptosis. nih.gov The table below summarizes the apoptotic effects of a representative quinazolinone derivative.

| Compound | Cell Line | Apoptotic Effect | Mechanism |

| Compound 5d | HepG2 | Increased apoptosis 10-fold | Upregulation of Bax, caspase-3, caspase-9; Downregulation of Bcl-2 |

Cell Cycle Arrest Pathways

In addition to inducing apoptosis, this compound analogs can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating.

For example, a novel quinazoline-based analog was shown to cause G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This was associated with the upregulation of p21 and the downregulation of the Cyclin B1/Cdk1 complex, which are key regulators of the G2/M transition. nih.gov In another study, a 2-sulfanylquinazolin-4(one) derivative was found to arrest the cell cycle at the S phase in HepG2 cells. mdpi.com

Quinazoline-sulfonamide derivatives have also been reported to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov This G1 arrest is a common mechanism for anticancer agents and often involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

| Compound | Cell Line | Cell Cycle Phase Arrested |

| QNZ-A | A549 | G2/M |

| Compound 5d | HepG2 | S |

| Compounds 4d and 4f | MCF-7 | G1 |

Modulation of Anti-inflammatory Pathways (e.g., NF-κB, AP-1)

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) are key regulators of the inflammatory response.

Certain quinazoline-based analogs have been identified as potent inhibitors of the NF-κB pathway. nih.gov For instance, 6-amino-4-(4-phenoxyphenylethylamino)quinazoline (B1671826) (QNZ) and its derivatives have demonstrated significant NF-κB inhibitory activity. nih.gov One study on (4-phenylamino)quinazoline alkylthiourea derivatives revealed that these compounds block the translocation of the NF-κB dimer to the nucleus without affecting its release from the IκB complex. nih.gov They were also found to suppress the phosphorylation of the NF-κB p65 subunit at Ser468. nih.gov

The AP-1 signaling pathway is another crucial regulator of cellular processes that can be modulated by various stimuli, including growth factors and stress. researchgate.netresearchgate.net While direct and extensive research on the specific modulation of the AP-1 pathway by this compound analogs is less documented in the provided context, the interplay between NF-κB and AP-1 pathways is well-established. researchgate.net Given the role of quinazolines in modulating other signaling cascades, their effect on AP-1 warrants further investigation.

Mechanisms of Antioxidant Activity (e.g., Hydrogen Atom Transfer, Electron Donation, Metal Chelation)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Quinazolinone derivatives, particularly those with phenolic substituents, have shown promising antioxidant properties.

The primary mechanisms underlying their antioxidant activity include:

Hydrogen Atom Transfer (HAT): In assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, antioxidant quinazolinones donate a hydrogen atom to the free radical, thereby neutralizing it. researchgate.net

Electron Donation: The antioxidant capacity can also be measured by the ability of the compound to donate an electron to reduce an oxidant. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and TEAC/CUPRAC (Trolox Equivalent Antioxidant Capacity/Cupric Reducing Antioxidant Capacity) assays are based on this principle. mdpi.comnih.gov

Metal Chelation: Some quinazolinone derivatives, especially those with two hydroxyl groups in the ortho position on the phenyl ring, exhibit metal-chelating properties. mdpi.comnih.gov By binding to transition metal ions like copper, they prevent these metals from participating in reactions that generate free radicals. researchgate.net

The antioxidant activity is highly dependent on the substitution pattern. The presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group in the ortho or para positions of the 2-phenyl ring, is often required for significant antioxidant activity. mdpi.comnih.gov An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to enhance antioxidant properties. mdpi.comnih.gov

| Compound Series | Key Structural Feature | Antioxidant Mechanism |

| 2-(dihydroxyphenyl)quinazolin-4(3H)-ones | Two hydroxyl groups in ortho position | Metal Chelation, HAT, Electron Donation |

| Quinazolinones with ethylene linker and phenolic substituent | Ethylene linker | Enhanced HAT and Electron Donation |

Antimicrobial Mechanisms of Action

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibacterial agents. nih.gov Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. nih.govnih.gov

As mentioned in section 5.4, a primary proposed mechanism for their antibacterial action is the inhibition of DNA gyrase (Topoisomerase I) . nih.gov This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. mdpi.com

The antimicrobial efficacy of quinazolinones can be significantly enhanced through chemical modifications and formulation strategies. For instance, the conjugation of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones with silver nanoparticles has been shown to improve their bactericidal activity. nih.gov The enhanced effect is attributed to the ability of the quinazolinone derivatives with electron-donating groups to stabilize the nanoparticles and create a more positive electrostatic charge on their surface, leading to better interaction with the negatively charged bacterial cell wall. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antibacterial potency of this scaffold. By systematically modifying different positions of the quinazolinone core, researchers have identified key structural features that contribute to their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Quinazolinone Derivative | Enhancement Strategy | Proposed Mechanism of Enhanced Action | Target Bacteria (Example) |

| 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones | Conjugation with silver nanoparticles | Increased positive surface charge for better interaction with bacterial cell wall | Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, Pseudomonas aeruginosa |

Inhibition of Bacterial Cell Wall Biosynthesis

While the broader class of quinazolinone derivatives has been studied for antibacterial properties, the specific mechanism of inhibiting bacterial cell wall biosynthesis by this compound analogs is an area of ongoing investigation. Some studies suggest that quinoline (B57606) derivatives, which are structurally related to quinazolinones, can interfere with the biosynthesis of the bacterial cell wall. eco-vector.com This interference can lead to the suppression of the enzyme necessary for this process, ultimately blocking cell wall formation. eco-vector.com The analysis of various substituents on the quinazolinone molecule helps to identify the functional groups and structural components that are likely involved in binding to the amino acid residues of the target enzyme, which is key to their pharmacological effect. eco-vector.com

Interaction with DNA Gyrase or Other Microbial Targets

The interaction of quinazolinone derivatives with bacterial DNA gyrase is a more clearly defined mechanism of antibacterial action. eco-vector.com DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that controls DNA topology and is a validated target for antibacterial drugs. nih.gov

DNA Gyrase Inhibition:

Quinoline derivatives, the foundational structure of quinazolinones, are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, which results in bacterial cell death. eco-vector.comnih.gov

Specific N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of the GyrB subunit of DNA gyrase. nih.gov The 4-hydroxy-2-quinolone fragment is considered crucial for this binding activity. nih.gov

Molecular docking studies have shown that the 4-oxoquinazolin moiety can bind to the ATP binding site of GyrB. nih.gov For instance, the compound AG-690/11765367, which contains this moiety, was identified as a moderate inhibitor of S. aureus GyrB. nih.gov

Other Microbial Targets:

Beyond DNA gyrase, some quinazolinone analogs target other microbial processes. One such mechanism is the inhibition of the quorum-sensing (QS) system in bacteria like Pseudomonas aeruginosa. semanticscholar.org

The QS system allows bacteria to communicate and coordinate group behaviors, including biofilm formation and virulence factor production. semanticscholar.orgnih.gov

Quinazolinone derivatives have been designed to mimic the natural signaling molecules (autoinducers) of the pqs system, a key QS system in P. aeruginosa, thereby acting as antagonists. semanticscholar.org

For example, compound 6b (a quinazolinone-1,2,3-triazole-phenylacetamide) demonstrated significant inhibition of the pqs system without affecting bacterial growth, suggesting a potential to reduce virulence with a lower risk of resistance development. semanticscholar.org

Table 1: Investigated Microbial Targets of Quinazolinone Analogs

| Target | Mechanism of Action | Investigated Compound Class | Key Findings |

|---|---|---|---|

| DNA Gyrase (GyrB) | Inhibition of ATP binding site | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | The 4-oxoquinazolin moiety is crucial for binding and inhibition. nih.gov |

| Quorum Sensing (pqs system) | Antagonism of the PqsR receptor | Quinazolinone-1,2,3-triazole-phenylacetamides | Compound 6b showed potent inhibition of the pqs system in P. aeruginosa. semanticscholar.org |

Antiviral Mechanisms of Action

The antiviral activity of quinazolinone analogs has been explored against several viruses, with mechanisms often involving the inhibition of key viral enzymes or cellular pathways essential for viral replication.

Influenza Virus: A series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones have shown potent activity against influenza A virus. nih.gov The most potent of these, compound 4e , was found to inhibit both the viral neuraminidase and the cellular NF-κB signaling pathway. nih.gov Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, while the NF-κB pathway is a cellular signaling cascade that can be hijacked by viruses to support their replication. nih.gov

Zika and Dengue Virus: Certain 2,3,6-trisubstituted quinazolinone compounds have been identified as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Compound 27 , a notable example, significantly reduced the cellular levels of viral proteins such as NS5, NS3, and capsid proteins. nih.gov The precise molecular target of these compounds is still under investigation, but their ability to block viral replication in both mammalian and mosquito cells highlights their potential as antiviral agents. nih.gov

Anticonvulsant Mechanisms

The anticonvulsant properties of quinazolinone derivatives are primarily attributed to their interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Modulation: Many 2,3-disubstituted quinazolin-4(3H)-one derivatives are believed to act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine (B76468) binding site. mdpi.com This enhances the inhibitory effect of GABA, leading to a reduction in neuronal excitability and seizure suppression. mdpi.com

The anticonvulsant activity of methaqualone, a well-known quinazolinone, is also thought to be mediated through positive allosteric modulation of the GABA-A receptor. mdpi.com

In vivo studies using flumazenil (B1672878), a GABA-A receptor antagonist, have confirmed this mechanism. The administration of flumazenil was shown to block the protective effects of the tested quinazolinone compounds against pentylenetetrazole (PTZ)-induced seizures, indicating their action at the benzodiazepine binding site. mdpi.com

Carbonic Anhydrase Inhibition: Another proposed mechanism for the anticonvulsant activity of some quinazolinone analogs is the inhibition of carbonic anhydrase (CA) enzymes, particularly human carbonic anhydrase II (HCA II). nih.gov Inhibition of brain CA can lead to an increase in carbon dioxide concentration, which has a positive outcome in managing epilepsy. mdpi.com However, while molecular docking studies have suggested potential interactions, molecular dynamics simulations have indicated that the complexes between some quinazolinone ligands and carbonic anhydrase II may be unstable, suggesting that GABA-A receptor modulation is the more likely primary mechanism. mdpi.com

Table 2: Anticonvulsant Activity of Selected Quinazolinone Analogs

| Compound | Test Model | Activity | Proposed Mechanism |

|---|---|---|---|

| Compound 8b | PTZ-induced seizures | High protection | Positive allosteric modulator of GABA-A receptor. mdpi.com |

| Compound 13 | scPTZ-induced seizures | 100% protection | Inhibition of human carbonic anhydrase II. nih.gov |

| Methaqualone | General anticonvulsant | Sedative-hypnotic | Positive allosteric modulator of GABA-A receptor. mdpi.com |

Antimalarial Activity Mechanisms

Quinazolinone derivatives, including some naturally occurring compounds like febrifugine (B1672321) and isofebrifugine, have demonstrated potential as antimalarial agents. omicsonline.org The mechanism of action is thought to involve targeting specific pathways within the Plasmodium parasite.